BENGHE Methodological & Application

Check Availability & Pricing

HPLC method for Leucomalachite green
detection in fish tissue

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Leucomalachite green

Cat. No.: B1674806

An HPLC-MS/MS method provides a robust and sensitive approach for the determination of
Leucomalachite Green (LMG) in fish tissue. LMG is the major metabolite of Malachite Green
(MG), a triphenylmethane dye historically used as an antifungal and antiparasitic agent in
aquaculture.[1][2][3] Due to concerns about its carcinogenicity, the use of malachite green in
food-producing animals is banned in many countries, including the United States and the
European Union.[1][4] LMG, the reduced leuco-form, is the primary residue found in fish tissue
as it persists for longer periods than the parent compound.

This application note details a confirmatory method for the quantitative determination of LMG in
various fish species using High-Performance Liquid Chromatography coupled with tandem
mass spectrometry (HPLC-MS/MS). The protocol is intended for researchers and analytical
scientists in food safety and regulatory laboratories.

Principle of the Method

The analytical procedure involves the extraction of LMG from homogenized fish tissue using a
buffered acetonitrile solution. Subsequent cleanup is performed using techniques such as
liquid-liquid partitioning and/or solid-phase extraction (SPE) to remove matrix interferences.
The final extract is then analyzed by LC-MS/MS, operating in the positive electrospray
ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for selective and sensitive
guantification. Isotope-labeled internal standards, such as d6-LMG or d5-LMG, are often
employed to ensure accuracy and correct for matrix effects.
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Experimental Protocols
Reagents and Materials

e Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC grade), Dichloromethane.

* Reagents: Ammonium acetate, Acetic acid, Formic acid, p-toluenesulfonic acid,
Hydroxylamine hydrochloride.

o Buffers:

o 0.1 M Ammonium Acetate Buffer (pH 4.5): Dissolve 7.7 g of ammonium acetate in 1000
mL of deionized water. Adjust pH to 4.5 with acetic acid and p-toluenesulfonic acid.

o Standards: Leucomalachite Green (LMG) and deuterated LMG (e.g., d6-LMG) analytical
standards.

o SPE Cartridges: Strong cation-exchange (SCX or MCX) cartridges (e.g., Oasis MCX, 60
mg/3 cc).

e QUEChERS Salts: Magnesium sulfate, sodium chloride.

Standard Solution Preparation

e Stock Solutions (1 mg/mL): Accurately weigh and dissolve LMG and d6-LMG standards in
methanol to create individual stock solutions.

o Working Standard Solutions: Prepare intermediate and working standard solutions by serially
diluting the stock solutions with methanol or an appropriate mobile phase mixture.

o Calibration Standards (0.05-8.0 ug/kg): Prepare a series of matrix-matched calibration
standards by spiking blank fish extract with the working standard solutions.

Sample Preparation: Extraction and Cleanup

This protocol outlines a method combining solvent extraction, liquid-liquid partitioning, and
solid-phase extraction (SPE).
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e Homogenization: Ensure the fish tissue sample is thawed and homogenized to a uniform
consistency. A common technique involves blending frozen fish samples with dry ice.

o Extraction:

o

Weigh 5.0 g of the homogenized tissue into a 50 mL centrifuge tube.

[¢]

Add the internal standard solution (e.g., 50 pL of 1 pug/mL d6-LMG).

o

Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid, 2 mL of
0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.

[e]

Homogenize the mixture for 2 minutes and centrifuge at 3000 rpm for 3 minutes.

[e]

Collect the supernatant. Repeat the extraction on the pellet with an additional 20 mL of
acetonitrile and combine the supernatants.

e Liquid-Liquid Partitioning:

o

Transfer the combined acetonitrile extract to a separatory funnel.

Add 30 mL of dichloromethane and 35 mL of deionized water and shake for 2 minutes.

[¢]

o

Collect the lower organic (dichloromethane) layer. Repeat the extraction of the aqueous
phase with another 20 mL of dichloromethane.

[¢]

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at
45 °C.

e Solid-Phase Extraction (SPE) Cleanup:

Reconstitute the dried extract in 3 mL of 2:98 formic acid—acetonitrile.

[e]

o

Condition an Oasis MCX SPE cartridge with 3 mL of acetonitrile followed by 3 mL of 2%
(v/v) formic acid aqueous solution.

o

Load the reconstituted sample onto the cartridge.
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o Wash the cartridge with 2 mL of 2:98 formic acid—acetonitrile, followed by 6 mL of
acetonitrile.

o Elute the analytes with 4 mL of 5:95 (v/v) 5 M ammonium acetate (pH 7)—methanol.

e Final Preparation:
o Evaporate the eluate to dryness.

o Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 70:30 v/v water with
0.1% formic acid—methanol) for LC-MS/MS analysis.

A simplified QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has also
been successfully validated, where buffered acetonitrile extraction is followed by the addition of
salts to induce phase separation, with the supernatant being directly analyzed after
centrifugation.

Data Presentation
HPLC and Mass Spectrometry Conditions

The instrumental parameters are critical for achieving the desired sensitivity and selectivity. The
following tables summarize typical conditions.

Table 1: HPLC Operating Conditions

Parameter Condition

HPLC System Surveyor HPLC System or equivalent
Column Hypersil GOLD CN, 5 pm, 50 mm x 2.1 mm
Mobile Phase A Methanol

Mobile Phase B Water with 0.1% (v/v) Formic Acid

Flow Rate 220 pL/min

Injection Volume 10 pyL

Column Temperature 60 °C
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| Gradient | A gradient elution is typically used to separate the analytes from matrix
components. |

Table 2: Mass Spectrometry and MRM Transition Parameters | Parameter | Condition | | :--- | :--
- | | Mass Spectrometer | Triple Quadrupole (e.g., TSQ Quantum Discovery MAX) | | lonization
Source | Electrospray lonization (ESI), Positive Mode | | Source Voltage | 4000 V | | Capillary
Temp. | 350 °C | | Collision Gas | Argon (1.5 mTorr) | | Analyte | Precursor lon (m/z) | Product
lons (M/z) | | Leucomalachite Green (LMG) | 331.0 | 239.4 (Quantifier), 315.6 (Qualifier) | | d6-
LMG (Internal Standard) | 337.0 | Specific to the standard |

Method Validation Summary

Method performance is evaluated through validation parameters according to guidelines like
Commission Decision 2002/657/EC.

Table 3: Summary of Method Validation Data

Parameter Result Source
Linearity Range 0.05-8.0 pglkg

Correlation Coefficient (r?) >0.99

Recovery (at 1, 2, 5 ug/kg) 90-106%

Precision (RSD%) 3.7-11%

Limit of Detection (LOD) 0.02 ug/kg

Decision Limit (CCa) 0.161 - 0.20 pg/kg

| Detection Capability (CC[) | 0.218 - 0.34 pg/kg | |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol for determining
Leucomalachite Green in fish tissue.
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Sample Preparation

1. Homogenize Fish Tissue (59)

A

2. Spike with Internal Standard

\

3. Add Buffer & Acetonitrile, Homogenize

A

4. Centrifuge & Collect Supernatant

Y

5. Liquid-Liquid Partitioning with Dichloromethane

A

6. Evaporate Organic Layer to Dryness

SPE Cleanup
\

7. Reconstitute Residue

A

8. Load onto Conditioned MCX SPE Cartridge

A

9. Wash Cartridge

\

10. Elute LMG

A

11. Evaporate Eluate to Dryness

AnaLsis

12. Reconstitute in Mobile Phase

A

13. Inject into HPLC-MS/MS System

\

14. Data Acquisition & Processing

Click to download full resolution via product page

Workflow for the determination of LMG in fish tissue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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